molecular formula C7H7CdCl2N B14292652 Cadmium;3,4-dichloro-2-ethylpyridine CAS No. 116086-43-2

Cadmium;3,4-dichloro-2-ethylpyridine

Katalognummer: B14292652
CAS-Nummer: 116086-43-2
Molekulargewicht: 288.45 g/mol
InChI-Schlüssel: UYOOYUNHTQQJLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cadmium;3,4-dichloro-2-ethylpyridine is a chemical compound that combines cadmium, a transition metal, with an organic moiety, 3,4-dichloro-2-ethylpyridine

Vorbereitungsmethoden

The synthesis of Cadmium;3,4-dichloro-2-ethylpyridine typically involves the reaction of cadmium salts with 3,4-dichloro-2-ethylpyridine under controlled conditions. One common method is the reaction of cadmium chloride with 3,4-dichloro-2-ethylpyridine in an organic solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete reaction and formation of the desired product .

Analyse Chemischer Reaktionen

Cadmium;3,4-dichloro-2-ethylpyridine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

Cadmium;3,4-dichloro-2-ethylpyridine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

    Biology: The compound can be used in studies involving cadmium’s biological effects and interactions with organic molecules.

    Medicine: Research into potential therapeutic applications, although limited due to cadmium’s toxicity.

    Industry: Used in the development of materials and catalysts for various industrial processes.

Wirkmechanismus

The mechanism of action of Cadmium;3,4-dichloro-2-ethylpyridine involves the interaction of cadmium ions with biological molecules. Cadmium can bind to proteins and enzymes, disrupting their normal function. The 3,4-dichloro-2-ethylpyridine moiety can interact with cellular components, potentially leading to changes in cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Cadmium;3,4-dichloro-2-ethylpyridine can be compared with other cadmium-containing compounds and pyridine derivatives:

    Cadmium chloride: A simpler cadmium compound used in various industrial applications.

    3,4-dichloropyridine: A related organic compound without the cadmium component.

    Cadmium sulfate: Another cadmium compound with different chemical properties and applications.

The uniqueness of this compound lies in its combination of cadmium with a chlorinated pyridine moiety, offering distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

116086-43-2

Molekularformel

C7H7CdCl2N

Molekulargewicht

288.45 g/mol

IUPAC-Name

cadmium;3,4-dichloro-2-ethylpyridine

InChI

InChI=1S/C7H7Cl2N.Cd/c1-2-6-7(9)5(8)3-4-10-6;/h3-4H,2H2,1H3;

InChI-Schlüssel

UYOOYUNHTQQJLN-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC=CC(=C1Cl)Cl.[Cd]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.